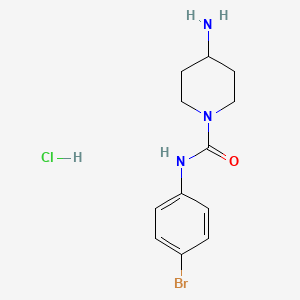

4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride

Description

4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of an amino group, a bromophenyl group, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

4-amino-N-(4-bromophenyl)piperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN3O.ClH/c13-9-1-3-11(4-2-9)15-12(17)16-7-5-10(14)6-8-16;/h1-4,10H,5-8,14H2,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLXKIVPJHFLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)NC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044713-16-6 | |

| Record name | 1-Piperidinecarboxamide, 4-amino-N-(4-bromophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044713-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of 1-(4-Bromophenyl) Piperidine Intermediate

A key intermediate in the synthesis of the target compound is 1-(4-bromophenyl)piperidine , which can be prepared efficiently by a two-step reaction starting from bromobenzene and piperidine:

- Step 1: Formation of N-phenylpiperidine

Bromobenzene, piperidine, and sulfolane are mixed with a strong alkali such as potassium tert-butoxide or sodium tert-amylate and heated at 150–180 °C. This nucleophilic aromatic substitution yields N-phenylpiperidine. - Step 2: Bromination to 1-(4-bromophenyl)piperidine

N-phenylpiperidine is then brominated selectively at the para position using brominating agents like N-bromosuccinimide or dibromohydantoin in organic solvents such as acetonitrile or dichloromethane at 15–40 °C. The reaction is catalyzed by tetra-n-butylammonium tetraphenylborate to improve yield and selectivity. - Purification is achieved by recrystallization from dichloromethane and n-heptane or by vacuum distillation.

- Yields for this two-step process are high, typically around 87–90%, with purity exceeding 98% by gas chromatography analysis.

| Step | Reactants & Conditions | Product | Yield (%) | Purity (GC) (%) |

|---|---|---|---|---|

| 1 | Bromobenzene + Piperidine + K-tert-butoxide, 150–180 °C | N-phenylpiperidine | Not specified | Not specified |

| 2 | N-phenylpiperidine + N-bromosuccinimide, 15–40 °C | 1-(4-bromophenyl)piperidine | 87–90 | 98.5–99.5 |

This method is industrially favorable due to inexpensive raw materials, mild conditions, and avoidance of costly palladium catalysts commonly used in coupling reactions.

The target compound requires introduction of an amino group at the 4-position of the piperidine ring and formation of a carboxamide functionality at the nitrogen. Established synthetic strategies involve:

- Starting from 1-protected 4-piperidone derivatives (such as 1-benzyl-4-piperidone), which undergo cyanohydrin formation by reaction with potassium cyanide under controlled temperature and aqueous-organic biphasic conditions.

- Subsequent substitution of the cyanohydrin intermediate with amines (e.g., benzylmethylamine or other N-protected alkylamines) to install the amino substituent at the 4-position.

- Grignard reaction with phenylmagnesium bromide or substituted phenylmagnesium reagents introduces the 4-phenyl (or 4-bromophenyl) substituent.

- Deprotection steps remove protecting groups from nitrogen atoms, yielding the free amine and carboxamide functionalities.

- This multi-step sequence can be performed in a "one-pot" process to improve efficiency and reduce purification steps.

This synthetic route allows preparation of various 4-amino-4-phenylpiperidines, including the 4-bromo derivative, by selecting appropriate amines and Grignard reagents.

Protection and Derivatization of Piperidine Nitrogen

To facilitate selective reactions and improve yields, the piperidine nitrogen is often protected as a tert-butoxycarbonyl (BOC) derivative :

- Synthesis of 1-N-BOC-4-bromopiperidine is achieved by reacting 4-bromopiperidine hydrobromide with di-tert-butyl dicarbonate in the presence of a base such as N,N-diisopropylethylamine in dichloromethane at 0 °C to room temperature.

- This step protects the nitrogen and allows selective functionalization at the 4-position.

- After subsequent transformations, the BOC group can be removed under acidic conditions to yield the free amine.

This approach is widely used in medicinal chemistry to improve reaction selectivity and product stability.

Formation of the Carboxamide and Hydrochloride Salt

- The carboxamide group at the piperidine nitrogen can be introduced by reacting the free amine with appropriate carboxylation reagents or amide-forming agents, often involving activated carboxylic acid derivatives or carbon dioxide under pressure.

- The hydrochloride salt is formed by treating the free base with hydrochloric acid, enhancing the compound's stability, solubility, and ease of handling.

- Industrial scale synthesis optimizes these steps for maximum yield and purity, often employing continuous flow reactors and controlled crystallization techniques.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents & Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| 1. Formation of N-phenylpiperidine | Bromobenzene, piperidine, sulfolane, K-tert-butoxide, 150–180 °C | Nucleophilic substitution to form N-phenylpiperidine | High temperature, strong base required |

| 2. Bromination to 1-(4-bromophenyl)piperidine | N-bromosuccinimide or dibromohydantoin, acetonitrile/DCM, 15–40 °C, catalyst tetra-n-butylammonium tetraphenylborate | Selective para-bromination of phenyl ring | High yield, mild conditions |

| 3. Cyanohydrin formation and amination | 1-benzyl-4-piperidone, KCN, amines (e.g., benzylmethylamine) | Introduction of 4-amino substituent | Multi-step, can be one-pot |

| 4. Grignard reaction | Phenylmagnesium bromide or substituted derivatives | Installation of 4-(4-bromophenyl) substituent | Requires inert atmosphere |

| 5. Protection/deprotection (BOC) | Di-tert-butyl dicarbonate, N,N-diisopropylethylamine, acid for deprotection | Protects nitrogen for selective reactions | Common in medicinal chemistry |

| 6. Carboxamide formation | Activated carboxylic acid derivatives or CO2 under pressure | Installation of carboxamide group | Industrial optimization possible |

| 7. Hydrochloride salt formation | Hydrochloric acid | Formation of stable hydrochloride salt | Improves solubility and stability |

Research Findings and Industrial Implications

- The two-step synthesis of 1-(4-bromophenyl)piperidine from bromobenzene and piperidine is advantageous for industrial production due to low cost, high yield (up to 90%), and avoidance of precious metal catalysts.

- The cyanohydrin-Grignard route enables versatile introduction of amino and phenyl substituents, adaptable for various derivatives including the target compound.

- Protection strategies such as BOC are essential for controlling reactivity and improving overall synthetic efficiency.

- The final hydrochloride salt form improves physicochemical properties, facilitating pharmaceutical formulation.

- Continuous flow and automated synthesis technologies are increasingly employed to scale up these reactions with consistent quality and reduced environmental footprint.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Analgesic Properties

Research indicates that this compound has potential analgesic effects, likely due to its ability to interact with pain pathways in the central nervous system. Piperidine derivatives are known to inhibit prostaglandin synthesis, which plays a crucial role in pain signaling pathways .

2. Antimicrobial Activity

Studies have shown that 4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride exhibits antimicrobial properties against various pathogens. Its efficacy in inhibiting bacterial growth makes it a candidate for further development as an antimicrobial agent.

3. Anticancer Potential

The compound has been evaluated for its anticancer activity, showing promise in inhibiting tumor growth in specific cancer cell lines. Its mechanism involves disrupting cellular pathways essential for cancer cell proliferation.

Synthesis and Optimization

The synthesis of 4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride typically involves multi-step organic reactions, starting from readily available precursors such as piperidine and bromobenzene. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce costs associated with production .

Case Study 1: Pain Management

In a study examining the analgesic effects of piperidine derivatives, 4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride was tested in animal models for neuropathic pain. The results indicated significant pain relief compared to control groups, suggesting its potential as a therapeutic agent for chronic pain management .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial activity of this compound against common bacterial strains. The findings demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections.

Data Table: Summary of Biological Activities

| Activity Type | Efficacy | Mechanism |

|---|---|---|

| Analgesic | Significant pain relief | Inhibition of prostaglandin synthesis |

| Antimicrobial | Effective against specific bacteria | Disruption of bacterial cell wall synthesis |

| Anticancer | Inhibition of tumor growth | Disruption of cellular proliferation pathways |

Mechanism of Action

The mechanism of action of 4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 4-amino-N-(4-chlorophenyl)piperidine-1-carboxamide hydrochloride

- 4-amino-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride

- 4-amino-N-(4-methylphenyl)piperidine-1-carboxamide hydrochloride

Uniqueness

4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also serve as a handle for further functionalization, making it a valuable compound for synthetic chemistry and drug development.

Biological Activity

4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring substituted with an amino group and a bromophenyl moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

The molecular formula of 4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride is C₁₂H₁₇BrClN₃O. The presence of the hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for pharmaceutical applications.

The biological activity of 4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition may influence the pharmacokinetics of co-administered drugs.

- Receptor Modulation : It may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

- Anti-inflammatory and Anti-cancer Properties : Research indicates that this compound exhibits anti-inflammatory effects and potential anticancer activity by inhibiting pathways involved in cell proliferation and inflammation .

1. Anti-cancer Activity

Recent studies have highlighted the anticancer properties of 4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, particularly hypopharyngeal tumor cells. It has shown better cytotoxicity compared to established chemotherapeutic agents like bleomycin .

2. Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

3. Neuroprotective Potential

Given its interaction with neurotransmitter systems, this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are key targets in Alzheimer's therapy .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of 4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride:

- Cancer Cell Line Studies : In vitro studies using FaDu hypopharyngeal tumor cells indicated that the compound significantly reduces cell viability and induces apoptosis through mitochondrial pathways .

- Inflammation Models : Animal models treated with this compound exhibited reduced markers of inflammation compared to control groups, supporting its anti-inflammatory potential.

Comparative Analysis

The following table summarizes the biological activities and properties of 4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Properties | Biological Activity |

|---|---|---|---|

| 4-amino-N-(4-bromophenyl)piperidine-1-carboxamide | Amino group substitution | Enhanced solubility | Anti-cancer, anti-inflammatory |

| N-(2-bromophenyl)piperidine-4-carboxamide | 2-bromophenyl substitution | Different receptor affinities | Moderate anti-cancer |

| 1-(4-Bromophenyl)piperidine-4-carboxamide | Positional isomer | Altered pharmacokinetics | Low anti-inflammatory |

Q & A

Q. What are the standard synthetic routes for 4-amino-N-(4-bromophenyl)piperidine-1-carboxamide hydrochloride, and how are intermediates characterized?

The compound can be synthesized via a multi-step process involving (1) condensation of 4-bromoaniline with a piperidine-carboxylic acid derivative, (2) carboxamide formation using coupling agents like EDCI/HOBt, and (3) final hydrochlorination. Key intermediates (e.g., 4-(4-bromophenyl)piperidine) are characterized using HPLC (>95% purity, ) and NMR to confirm structural integrity. Crystallographic data from analogous compounds (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, COD Entry 2230670) provide reference metrics for bond lengths and angles .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Purity : HPLC with UV detection (e.g., >93.0% purity as per Kanto Reagents’ specifications ) and elemental analysis.

- Structural confirmation :

- NMR : H/C NMR to verify piperidine ring conformation and bromophenyl substitution patterns.

- XRD : Single-crystal X-ray diffraction (as used for COD Entry 2230670) resolves stereochemical ambiguities .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (theoretical: 349.6 g/mol for CHBrClNO).

Q. What safety protocols are advised given limited toxicological data?

While comprehensive toxicity data are unavailable (e.g., "No data available" for ecotoxicity ), researchers should:

- Use standard PPE (gloves, lab coats, fume hoods) during synthesis.

- Follow OSHA HCS guidelines for unclassified substances, as per Combi-Blocks’ SDS .

- Implement waste disposal protocols for halogenated organic compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Computational guidance : Use reaction path search methods (e.g., ICReDD’s quantum chemical calculations) to model intermediates and transition states, reducing trial-and-error experimentation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency, while HCl gas in dry ether facilitates hydrochlorination .

- Byproduct mitigation : Monitor reaction progress via TLC and employ scavenger resins (e.g., trisamine for excess isocyanate removal) .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

- Cross-validation : Compare experimental NMR/XRD data with computational predictions (e.g., PubChem’s InChI key-based simulations ).

- Error analysis : For XRD, refine crystallographic models using software like SHELXL, ensuring R-factor <5% (as in COD Entry 2230670 ).

- Dynamic effects : Account for piperidine ring puckering in solution (via VT-NMR) versus static crystal structures .

Q. What computational strategies support SAR studies for biological activity?

- Docking simulations : Use the compound’s 3D structure (analogous to PubChem entries ) to predict binding to targets like serotonin receptors.

- QSAR modeling : Correlate electronic properties (e.g., bromophenyl’s Hammett σ value) with activity data from structurally related compounds (e.g., 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide ).

Q. How can ecological impact be assessed despite limited biodegradation data?

- Read-across analysis : Use data from structurally similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide ) to estimate persistence and bioaccumulation.

- In silico tools : Apply EPI Suite to predict log Kow (hydrophobicity) and biodegradation half-life .

Methodological Guidelines

Q. Designing enzyme inhibition assays for this compound

- Receptor selection : Prioritize targets where piperidine-carboxamides show affinity (e.g., opioid or sigma receptors ).

- Assay conditions : Use fluorescence polarization (FP) or SPR to measure binding kinetics. Include controls with known inhibitors (e.g., naloxone for opioid receptors).

- Data normalization : Correct for autofluorescence using the compound’s UV-Vis spectrum (λmax ~270 nm ).

Q. Scaling up synthesis for preclinical studies

- Process optimization : Transition from batch to flow chemistry for carboxamide coupling, improving heat transfer and reproducibility .

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) followed by lyophilization for hydrochloride salt isolation .

Data Management and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.